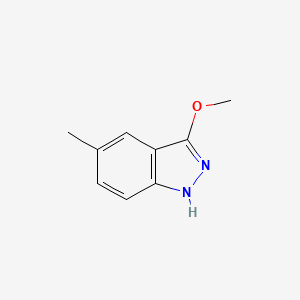

3-methoxy-5-methyl-1H-indazole

Description

Historical Context and Significance of Indazole Heterocycles in Research

The journey of indazoles in science began with their initial synthesis in the late 19th century. For a considerable period, they remained a subject of academic curiosity. However, the 20th century witnessed a paradigm shift with the discovery of the biological activities of indazole derivatives. google.com This led to a surge in research, transforming indazoles from mere chemical curiosities into a focal point of medicinal chemistry. jmchemsci.com Early investigations revealed their potential as anti-inflammatory agents, paving the way for the development of drugs like benzydamine. nih.gov Over the decades, the spectrum of their biological activities has expanded dramatically, encompassing anticancer, antiviral, antimicrobial, and neurological applications. acs.orgderpharmachemica.com

Importance of Substituted Indazoles in Chemical Biology and Drug Discovery

The true potential of the indazole scaffold is unlocked through the strategic placement of various substituents on its core structure. The nature and position of these substituents can profoundly influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profile. This modularity allows for the fine-tuning of biological activity and the development of highly selective and potent drug candidates. For instance, substitutions at the N-1 and C-3 positions have been extensively explored to modulate activity against various kinases, a class of enzymes implicated in cancer. nih.gov Similarly, modifications on the benzene (B151609) ring can alter the compound's interaction with its biological target and its metabolic stability. The ability to create vast libraries of substituted indazoles has made them an invaluable tool in chemical biology for probing complex biological systems and in drug discovery for identifying novel therapeutic leads. longdom.org

Focus of Current Research on 3-methoxy-5-methyl-1H-indazole within the Indazole Class

Within the expansive class of substituted indazoles, this compound (CAS No. 2386589-88-2) is a compound of growing interest. bldpharm.com While extensive research on this specific molecule is still emerging, its structural features—a methoxy (B1213986) group at the 3-position and a methyl group at the 5-position—suggest a promising profile for biological activity. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the indazole ring, while the methyl group can enhance binding to hydrophobic pockets in target proteins.

Current research efforts are likely focused on elucidating the synthesis, and potential therapeutic applications of this and closely related analogs. The exploration of its biological activity is informed by the vast body of knowledge on other substituted indazoles. For example, the related compound, 5-methoxy-3-methyl-1H-indazole, has been documented in chemical databases, and its properties can offer insights into the potential behavior of this compound. nih.gov The systematic investigation of such analogs is a crucial step in mapping the structure-activity relationships of the indazole class and identifying new candidates for drug development.

Detailed Research Findings on Substituted Indazoles

The versatility of the indazole scaffold is evident in the diverse biological activities exhibited by its derivatives. The following table summarizes the properties of several substituted indazoles, providing a comparative context for understanding the potential of this compound.

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| This compound | 2386589-88-2 | C9H10N2O | Emerging compound of interest |

| 5-Methoxy-3-methyl-1H-indazole | 1243458-93-6 | C9H10N2O | Chemical synthesis and properties |

| 3-Chloro-5-methoxy-1-methyl-1H-indazole | 1446410-04-3 | C9H9ClN2O | Cannabinoid receptor agonism, anticancer research |

| 3-Iodo-5-methoxy-1H-indazole | 290367-99-6 | C8H7IN2O | Building block in organic synthesis, potential therapeutic agent |

| 5,6-Dimethoxy-3-methyl-1H-indazole | 7746-31-8 | C10H12N2O2 | Medicinal chemistry and pharmacology |

Interactive Data Table: Properties of Substituted Indazoles (Users can sort and filter the data by clicking on the column headers)

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

|---|---|---|---|

| This compound | 2386589-88-2 | C9H10N2O | Emerging compound of interest |

| 5-Methoxy-3-methyl-1H-indazole | 1243458-93-6 | C9H10N2O | Chemical synthesis and properties |

| 3-Chloro-5-methoxy-1-methyl-1H-indazole | 1446410-04-3 | C9H9ClN2O | Cannabinoid receptor agonism, anticancer research |

| 3-Iodo-5-methoxy-1H-indazole | 290367-99-6 | C8H7IN2O | Building block in organic synthesis, potential therapeutic agent |

| 5,6-Dimethoxy-3-methyl-1H-indazole | 7746-31-8 | C10H12N2O2 | Medicinal chemistry and pharmacology |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

3-methoxy-5-methyl-1H-indazole |

InChI |

InChI=1S/C9H10N2O/c1-6-3-4-8-7(5-6)9(12-2)11-10-8/h3-5H,1-2H3,(H,10,11) |

InChI Key |

DSRIPFJRLDPXQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C2OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 5 Methyl 1h Indazole and Analogues

Classical Approaches to Indazole Core Synthesis

The foundational methods for constructing the indazole ring system have been well-established for over a century and continue to be relevant in modern organic synthesis. These classical approaches typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring through intramolecular cyclization reactions.

Diazotization and Cyclization Reactions

One of the most traditional and versatile methods for the synthesis of indazoles is the diazotization of an appropriately substituted o-toluidine (B26562) derivative, followed by an intramolecular cyclization. For the synthesis of 3-substituted indazoles, a common starting material is a 2-aminoacetophenone (B1585202) derivative. In the case of 3-methyl-1H-indazoles, the synthesis can commence with a 2-aminoacetophenone. organic-chemistry.org

A plausible route to a precursor for 3-methoxy-5-methyl-1H-indazole would involve the diazotization of an aminobenzophenone. A general procedure for such a transformation involves dissolving the substituted 2-aminobenzophenone (B122507) in an acidic solution, followed by the addition of sodium nitrite (B80452) to form the diazonium salt. This intermediate can then be subjected to reductive cyclization to yield the indazole core. For instance, the synthesis of 3-methyl-1H-indazole can be achieved by treating 2-aminoacetophenone with sodium nitrite in hydrochloric acid at low temperatures, followed by the addition of a reducing agent like stannous chloride. organic-chemistry.org This general strategy can be adapted for the synthesis of this compound, likely starting from 2-amino-4-methoxy-5-methylacetophenone.

Another classical approach involves the reaction of 2-nitrobenzaldehydes with reagents like sarcosine (B1681465) (2-(methylamino)acetic acid) which can undergo a thermal 1,7-electrocyclization of the resulting azomethine ylide to form a 2-methyl-2H-indazole 1-oxide, which can then be deoxygenated. nih.gov While this leads to a 2-substituted indazole, it highlights the utility of nitroarenes in indazole synthesis.

Hydrazine-Mediated Indazole Ring Formation

The reaction of ortho-halo or ortho-hydroxy carbonyl compounds with hydrazine (B178648) or its derivatives is another cornerstone of classical indazole synthesis. This method relies on the condensation of hydrazine with the carbonyl group to form a hydrazone, which then undergoes an intramolecular nucleophilic substitution or dehydration to form the indazole ring.

A direct and practical synthesis of indazoles involves the reaction of o-fluorobenzaldehydes with hydrazine hydrate (B1144303). rsc.org This method can be extended to ketones, such as 2-fluoro-4-methoxyacetophenone, which upon refluxing with hydrazine, can yield the corresponding 6-methoxy-3-methyl-1H-indazole. chemicalbook.com This suggests that a suitably substituted 2-halo- or 2-hydroxy-5-methylacetophenone could serve as a precursor to 5-methyl-1H-indazol-3-ol, which could then be O-methylated to afford the target compound, this compound.

A study by Gaikwad et al. demonstrated an efficient synthesis of indazoles from ortho-alkoxy acetophenones and hydrazine hydrate using molecular iodine as a catalyst in DMSO. This method was shown to be rapid and high-yielding for the preparation of compounds like 3-methyl-1H-indazole from ortho-methoxy acetophenone (B1666503). chemicalbook.com This approach could be directly applicable to the synthesis of this compound from a corresponding ortho-alkoxy acetophenone derivative.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Fluoro-4-methoxyacetophenone | Hydrazine, reflux | 6-Methoxy-3-methyl-1H-indazole | 32% | chemicalbook.com |

| Ortho-methoxy acetophenone | Hydrazine hydrate, I₂, DMSO, RT | 3-Methyl-1H-indazole | 87% | chemicalbook.com |

Modern Catalytic Strategies for Indazole Synthesis

Contemporary organic synthesis has seen the advent of powerful catalytic methods that offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches. These strategies are increasingly being applied to the synthesis of complex heterocyclic systems like indazoles.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metals, particularly palladium and copper, have revolutionized the synthesis of N-heterocycles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the key N-N bond in the indazole ring. For instance, a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by acidic deprotection and cyclization. organic-chemistry.org

Copper-catalyzed reactions are also widely used. A one-pot synthesis of 1H-indazoles has been developed from 2-haloacetophenones through a CuO-catalyzed amination with methylhydrazine, followed by intramolecular dehydration-cyclization. Furthermore, a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters can produce substituted 3-aminoindazoles. organic-chemistry.org These methods could be adapted for the synthesis of this compound by starting with an appropriately substituted 2-halo-5-methylacetophenone or 2-halo-5-methylbenzonitrile.

Rhodium(III)-catalyzed C-H activation and annulation reactions represent a more recent and atom-economical approach to indazole synthesis. primescholars.com These reactions allow for the direct formation of the indazole ring from simple arene precursors, avoiding the need for pre-functionalized starting materials. While a specific example for this compound is not reported, the general methodology holds promise for its synthesis.

| Catalyst System | Reaction Type | Starting Materials | General Product | Reference |

| Pd(OAc)₂, PPh₃ | Direct Arylation | 1H-Indazole, Iodoarenes | 3-Aryl-1H-indazoles | mdpi.com |

| CuI, 1,10-phenanthroline | Ullmann-type Coupling | 2-Iodobenzyl bromides, Hydrazodiformates | 2,3-Dihydro-1H-indazoles | |

| Rh(III)/Cu(II) | C-H Amidation/N-N Bond Formation | Imidates, Nitrosobenzenes | 1H-Indazoles | primescholars.com |

Acid/Base-Catalyzed Routes for Substituted Indazoles

Acid and base catalysis plays a crucial role in many indazole syntheses, often facilitating the key cyclization and aromatization steps. For example, in the hydrazine-mediated synthesis from carbonyl compounds, an acid catalyst can promote the dehydration of the hydrazone intermediate.

More contemporary methods also utilize acid or base catalysis. A transition-metal-free synthesis of indazoles has been developed using a catalytic system of a diamine and potassium carbonate to convert (Z)-2-bromoacetophenone tosylhydrazones into indazoles at room temperature in excellent yields. mdpi.com This highlights the potential for mild, base-catalyzed routes to indazoles.

Additionally, citric acid, a green and biodegradable catalyst, has been used for the regioselective synthesis of N-alkylated indazoles from 2-methylanilines in a one-pot reaction involving diazotization, intramolecular cyclization, and N-alkylation. primescholars.com This approach demonstrates the utility of weak organic acids in promoting indazole formation under environmentally benign conditions.

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. In the context of indazole synthesis, this has led to the development of more environmentally friendly methods.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. A one-pot, microwave-assisted method for the synthesis of 1H-indazoles from salicylaldehydes and hydrazine hydrates has been developed, offering good to excellent yields in a shorter reaction time compared to conventional heating. researchgate.net This technique could potentially be applied to the synthesis of this compound to improve reaction efficiency.

Electrochemical methods also align with the principles of green chemistry by using electricity as a clean reagent. An electrochemical method for the selective N1-acylation of indazoles has been reported, which proceeds via the reduction of the indazole to an indazole anion. organic-chemistry.org While this is a functionalization reaction rather than a ring synthesis, it demonstrates the potential of electrochemistry in indazole chemistry.

The use of water as a solvent is another key aspect of green chemistry. A palladium-catalyzed direct arylation of 1H-indazoles has been successfully carried out in water, demonstrating that complex catalytic cycles can be performed in environmentally benign media. mdpi.com

Eco-Friendly Procedures and Sustainable Methods

The drive towards green chemistry has influenced the synthesis of indazole derivatives, promoting the use of environmentally benign catalysts and reaction media. One notable approach involves the use of natural, biodegradable materials as catalysts. For instance, lemon peel powder (LPP), which contains citric acid and various minerals, has been successfully employed as a catalyst for the one-pot synthesis of 1H-indazole derivatives. niif.hu This method utilizes ultrasound irradiation and a DMSO solvent system, offering a rapid and efficient conversion. niif.hu The catalyst is easily separated by filtration for reuse, aligning with the principles of sustainable chemistry. niif.hu

The general procedure involves the reaction of a substituted aldehyde with hydrazine hydrate in the presence of LPP under ultrasonication. niif.hu This technique avoids harsh reagents and lengthy reaction times often associated with conventional methods. niif.huajrconline.org

Table 1: Comparison of Catalysts in Eco-Friendly Indazole Synthesis

| Catalyst | Reaction Conditions | Advantages | Reference |

|---|

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving product yields for indazole synthesis. ajrconline.orgrasayanjournal.co.in This non-conventional energy source offers an alternative to traditional heating methods, which can be slow and lead to the formation of byproducts. ajrconline.org

Microwave-assisted methods have been developed for various key steps in indazole synthesis, including the cyclization of aryl hydrazones. ajrconline.org For example, the one-pot, two-step synthesis of 1-phenyl-1H-indazoles from salicylaldehyde (B1680747) and phenylhydrazine (B124118) hydrate is greatly enhanced by microwave heating, leading to good to excellent yields in a fraction of the time required for conventional heating. ajrconline.org Researchers have found that this technique is not only efficient but also more environmentally friendly due to reduced energy consumption and often cleaner reaction profiles. ajrconline.orgrasayanjournal.co.in The synthesis of N-2 substituted indazoles has also been successfully promoted using microwave-assisted benzylation reactions. semanticscholar.org

Table 2: Effect of Microwave vs. Conventional Heating on Indazole Synthesis

| Method | Reaction Time | Yield | Key Benefits | References |

|---|---|---|---|---|

| Microwave-Assisted | Minutes | Good to Excellent | Rapid heating, reduced side products, energy efficient | ajrconline.orgrasayanjournal.co.inmdpi.com |

In a specific study, the synthesis of 3-methyl-4,5,6,7-tetrahydro-2H-indazoles was optimized under microwave irradiation, with factors like temperature and reaction time being fine-tuned to maximize yield. mdpi.com For certain derivatives, optimal conditions were found to be as short as 2 minutes at 150 °C. mdpi.com

Regioselective Synthesis and Derivatization at Key Positions

The precise placement of functional groups on the indazole core is paramount for tuning its chemical and biological properties. The synthesis of this compound requires specific strategies to control substitution at the C3, C5, and N1/N2 positions.

Strategies for 3-Substitution (e.g., Methoxy (B1213986) Group Introduction)

Introducing a methoxy group at the C3 position of the indazole ring can be accomplished through several synthetic routes. A common strategy involves the nucleophilic substitution of a suitable leaving group at the C3 position. For instance, a 3-nitroindazole derivative can be converted to a 3-methoxyindazole by reacting it with sodium methoxide (B1231860). google.com

Another versatile approach begins with the halogenation of the indazole at the C3 position. Iodination, in particular, creates a valuable intermediate. chim.it 3-Iodoindazoles can be prepared in high yields by treating the parent indazole with iodine in the presence of a base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3) in a polar solvent such as DMF or dioxane. chim.it The resulting 3-iodo derivative can then participate in various cross-coupling reactions to introduce a methoxy group, although direct substitution is more common.

A patent describes a three-step synthesis for 6-bromo-3-methoxy-1-phenyl-1H-indazole starting from 6-bromoindazole. The process involves:

Nitration at the 3-position.

Reaction with sodium methoxide to replace the nitro group with a methoxy group. google.com

N-arylation with a phenyl halide. google.com

Strategies for 5-Substitution (e.g., Methyl Group Introduction)

The introduction of a methyl group at the C5 position of the indazole ring is typically achieved by starting with a precursor that already contains the desired substituent on the benzene ring. The most common methods for forming the indazole ring itself, such as the Jacobsen or Davis-Beirut reactions, often start from substituted anilines or other benzene derivatives.

For the synthesis of a 5-methylindazole, a logical starting material would be a derivative of 4-methylaniline or a related compound. For example, a patented method for preparing 4-bromo-5-methyl-1H-indazole begins with a brominated and methylated benzene derivative, which is then formylated and cyclized with hydrazine hydrate to form the final indazole structure. google.com A general synthesis for 3-methyl-1H-indazole involves the cyclization of 2-aminoacetophenone, which is formed from the nitration and subsequent reduction of acetophenone. google.com By analogy, starting with a 4-methylacetophenone would be a viable route to a 5-methylindazole derivative.

N1- versus N2-Alkylation/Arylation in 1H-Indazole Derivatives

The alkylation or arylation of 1H-indazoles typically yields a mixture of N1 and N2 isomers, as the 1H-indazole and 2H-indazole tautomers are in equilibrium, with the 1H form being more thermodynamically stable. nih.govd-nb.info The regioselectivity of this reaction is highly dependent on several factors, including the nature of the electrophile, the base, the solvent, and the steric and electronic properties of substituents on the indazole ring. d-nb.infonih.gov

Factors Influencing N1/N2 Selectivity:

Base and Solvent System: The combination of sodium hydride (NaH) in a low-polarity solvent like tetrahydrofuran (B95107) (THF) generally favors the formation of the N1-alkylated product. nih.govsmolecule.com This is attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation at the N1 position, which is the site of the most acidic proton. smolecule.com In contrast, using more polar solvents like DMF can lead to solvent-separated ion pairs, often resulting in mixtures of N1 and N2 products. beilstein-journals.org Mitsunobu conditions (e.g., using an alcohol with triphenylphosphine (B44618) and an azodicarboxylate) often show a preference for the formation of the N2 regioisomer. d-nb.infonih.gov

Steric Hindrance: Bulky substituents at the C7 position of the indazole ring can sterically hinder the approach of an electrophile to the N1 position, thereby favoring N2 substitution. d-nb.infonih.gov Conversely, large substituents at the C3 position can disfavor N2 alkylation.

Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For example, substituents at the C7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N2 regioselectivity. d-nb.infonih.gov

Reaction Conditions: N1-substituted products are often the thermodynamically favored products, while N2-substituted products can be favored under kinetic control. researchgate.net Some reactions can be designed to allow for an equilibration process that enriches the more stable N1 isomer. d-nb.infonih.gov Quantum mechanical studies have shown that while the activation energy for N1 alkylation may be lower, the initial deprotonation and tautomerization energy costs must be considered, which can ultimately favor N2 alkylation under specific acidic conditions. wuxibiology.com

Table 3: Regioselectivity of Indazole N-Alkylation under Various Conditions

| Reagents | Solvent | Major Product | Rationale | References |

|---|---|---|---|---|

| NaH / Alkyl Halide | THF | N1 | Tight ion-pair formation at N1 | nih.govsmolecule.com |

| Cs2CO3 / Alkyl Halide | DMF | N1 | Chelation mechanism involving cesium | nih.govbeilstein-journals.org |

| K2CO3 / Alkyl Halide | DMF | Mixture (often N2 favored) | Solvent-separated ion pairs, kinetic control | beilstein-journals.org |

| Alcohol / PPh3 / DIAD (Mitsunobu) | THF | N2 | Kinetic preference for N2 attack | d-nb.infonih.gov |

This detailed understanding of regioselectivity is crucial for the controlled synthesis of specifically substituted indazoles like this compound for various research and development applications.

Biological and Pharmacological Research of 3 Methoxy 5 Methyl 1h Indazole Derivatives

Mechanistic Investigations of Biological Activities

Understanding the mechanisms through which indazole derivatives exert their effects is crucial for the development of targeted therapeutics. Research has revealed that these compounds can interact with a variety of molecular targets, including kinases, enzymes, and receptors, thereby influencing critical cellular signaling pathways.

The versatility of the indazole scaffold allows for its interaction with numerous biological targets, leading to a broad spectrum of pharmacological effects.

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Indazole derivatives have emerged as potent inhibitors of several key kinases.

Tyrosine Threonine Kinase (TTK): TTK, a dual-specificity kinase involved in the spindle assembly checkpoint, is a target for cancer therapy. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides has been developed as potent and orally bioavailable TTK inhibitors. Through systematic, structure-guided optimization, compounds with significant potency were identified. For instance, certain derivatives incorporating a 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl bicyclic system demonstrated TTK IC50 values below 10 nM. nih.govebi.ac.uk One such compound, CFI-401870, not only recapitulated the phenotype of TTK RNA interference but also showed in vivo tumor growth inhibition when administered orally. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in various conditions, including metabolic diseases, neurodegenerative disorders, and mood disorders. Researchers have developed N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide derivatives as potent, ATP-competitive GSK-3β inhibitors. By probing different substitutions at the indazole 5-position and the piperidine-nitrogen, compounds with good cellular activity were achieved.

Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers. Several series of 1H-indazole derivatives have been identified as potent FGFR inhibitors. nih.govresearchgate.netnih.gov Optimization of 1H-indazol-3-amine derivatives led to the discovery of compounds with potent activity against FGFR1 and FGFR2. researchgate.net For example, compound 2a, which features a 2,6-difluoro-3-methoxyphenyl group, exhibited an IC50 of 2.0±0.8 nM against FGFR2 and showed improved antiproliferative effects in cancer cell lines. researchgate.net Another study reported 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as potent FGFR1 inhibitors, with the most potent compound in the series, 13a, having an IC50 value of approximately 30.2 nM. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catabolizes tryptophan and is a key player in immune suppression, particularly within the tumor microenvironment. The 1H-indazole scaffold has been identified as a novel pharmacophore for potent IDO1 inhibition. The indazole moiety is thought to interact with the ferrous ion of the heme group and key residues in the enzyme's hydrophobic pockets.

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase whose genetic alterations are oncogenic drivers in several cancers, including non-small cell lung cancer. Entrectinib, an approved anti-cancer drug, is an ALK inhibitor that features an indazole structure, highlighting the importance of this scaffold in targeting ALK. nih.gov

Table 1: Indazole Derivatives as Kinase Inhibitors

| Kinase Target | Indazole Derivative Series | Key Findings | Potency (IC50) |

|---|---|---|---|

| TTK | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Orally bioavailable with in vivo tumor growth inhibition. nih.gov | < 10 nM |

| FGFR1/2 | 1H-indazol-3-amine derivatives | Improved antiproliferative effect in cancer cell lines. researchgate.net | 2.0±0.8 nM (FGFR2) |

| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | Structure-based optimization led to potent inhibitors. nih.gov | ~30.2 nM |

| ALK | Entrectinib | Clinically approved drug for ALK-positive tumors. nih.gov | Data not specified in source |

Beyond kinases, indazole derivatives have been shown to modulate the activity of other crucial enzyme families.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. A novel series of indazole derivatives has been developed that exhibits high affinity and selectivity for the COX-2 enzyme. nih.govnih.gov In vitro screening confirmed that while these compounds showed no significant inhibition of COX-1, they were active against COX-2. nih.gov Structural modifications led to the identification of compound 16 , which displayed an effective COX-2 inhibitory IC50 value of 0.409 µM and excellent selectivity over COX-1. nih.govnih.gov

Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that metabolize neurotransmitter amines and are important targets for treating neuropsychiatric and neurodegenerative disorders. A study of fifteen C5- and C6-substituted indazole derivatives found that all compounds inhibited human MAO-B with submicromolar IC50 values. Substitution at the C5 position of the indazole ring was particularly effective, yielding potent MAO-B inhibition with IC50 values ranging from 0.0025–0.024 µM.

Indazole derivatives can also act as ligands for various cell surface and intracellular receptors, thereby modulating their signaling functions.

G-Protein Coupled Receptors (GPCRs): This large family of receptors is involved in a vast number of physiological processes. The serotonin and estrogen receptors discussed below are prominent examples of GPCRs targeted by indazole derivatives.

5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis (vomiting). Alteration of the aromatic nucleus of existing compounds led to the identification of a series of indazole derivatives as potent and selective 5-HT3 receptor antagonists. One compound from this series, 6g (BRL 43694), proved to be a highly effective antiemetic agent against chemotherapy-induced emesis.

Estrogen Receptor Binding: The G-protein coupled estrogen receptor (GPER) is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling. This receptor is involved in a multitude of physiological and disease states, including cancer and cardiovascular disorders. Indazole-based compounds have been investigated for their interaction with estrogen signaling pathways, and the GPER represents a key molecular target in this context.

By interacting with the molecular targets described above, 3-methoxy-5-methyl-1H-indazole derivatives can influence fundamental cellular processes, most notably apoptosis, or programmed cell death.

Apoptosis is a critical process for removing damaged or unwanted cells, and its dysregulation is a cornerstone of cancer development. Several indazole derivatives have been shown to induce apoptosis in cancer cells.

One study reported the synthesis of a series of indazole derivatives, among which compound 2f was found to dose-dependently promote the apoptosis of 4T1 breast cancer cells. nih.gov This pro-apoptotic effect was associated with the modulation of key proteins in the intrinsic (mitochondrial) apoptotic pathway. Specifically, treatment with compound 2f led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent caspase activation, culminating in cell death. nih.gov

Similarly, another investigation into 5-ethylsulfonyl-indazole-3-carbohydrazides found that the apoptotic process induced by these compounds was governed by increased levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside decreased levels of the anti-apoptotic protein Bcl-2. researchgate.net The p53 protein can induce apoptosis by activating the Bax gene, which in turn antagonizes Bcl-2, further promoting the apoptotic cascade. mdpi.com These findings indicate that indazole derivatives can effectively trigger programmed cell death in cancer cells by targeting the p53 and Bcl-2 family-mediated mitochondrial pathway. nih.govresearchgate.net

Table 2: Modulation of Apoptotic Proteins by Indazole Derivatives

| Indazole Derivative | Cancer Cell Line | Effect on Pro-Apoptotic Proteins | Effect on Anti-Apoptotic Proteins |

|---|---|---|---|

| Compound 2f | 4T1 (Breast Cancer) | Upregulation of Bax and Cleaved Caspase-3 nih.gov | Downregulation of Bcl-2 nih.gov |

| 5-ethylsulfonyl-indazole-3-carbohydrazides | MCF-7 (Breast Cancer) | Increased levels of p53 and Bax researchgate.net | Lower levels of Bcl-2 researchgate.net |

Cellular Processes and Signaling Pathways Affected

Inhibition of Proliferation in Cellular Models

While direct studies on the antiproliferative effects of this compound are not extensively documented in publicly available research, the broader class of indazole derivatives has demonstrated significant potential in inhibiting the growth of cancer cells. Research into structurally related compounds provides a strong rationale for investigating the antiproliferative capacity of this compound derivatives.

A series of novel polysubstituted indazoles were synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines A2780 (ovarian) and A549 (lung). Several of these compounds exhibited noteworthy activity, with IC50 values in the low micromolar range. nih.gov For instance, certain derivatives were found to induce apoptosis and cause cell cycle arrest, suggesting a mechanism of action that interferes with DNA synthesis or microtubule function. nih.gov

Furthermore, a series of 3-methyl-1H-indazole derivatives were designed and evaluated for their inhibitory effects on cancer cell lines. nih.gov Several of these compounds potently suppressed the proliferation of the MV4;11 cancer cell line. nih.gov In another study, 1H-indazole-3-amine derivatives were synthesized and tested against a panel of human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). nih.gov One particular compound, 6o, demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity over normal cells. nih.gov

These findings collectively suggest that the indazole scaffold is a promising template for the development of novel antiproliferative agents. The specific substitution pattern of a methoxy (B1213986) group at the 3-position and a methyl group at the 5-position could modulate this activity, warranting direct investigation of this compound derivatives in various cancer cell line models.

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indazole Derivative | A2780 | 0.64 - 17 |

| Indazole Derivative | A549 | 0.64 - 17 |

| Compound 6o | K562 | 5.15 |

Investigations into Reactive Intermediates

The metabolic fate and potential for the formation of reactive intermediates are crucial aspects of drug development. For N-unsubstituted azoles like 1H-indazoles, reactions with endogenous aldehydes such as formaldehyde can lead to the formation of azolylmethanols. researchgate.net This reaction is reversible and can be influenced by the pH of the medium. researchgate.net Understanding such reactions is important as they can represent a pathway for either detoxification or the generation of reactive species.

Preclinical Efficacy Studies in Disease Models (in vitro/in vivo)

Anticancer Activity Research

The indazole scaffold is a key component of several approved and clinical-stage anticancer drugs. researchgate.netnih.gov These compounds often function as kinase inhibitors, targeting signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov The anticancer potential of the broader indazole class suggests that this compound derivatives are worthy of investigation as potential oncologic therapeutics.

Research on various indazole derivatives has demonstrated their efficacy in preclinical cancer models. For instance, a series of 3-methyl-1H-indazole derivatives were developed as inhibitors of Bromodomain-containing Protein 4 (BRD4), a therapeutic target in cancer. nih.gov Several of these compounds showed potent inhibition of the MV4;11 cancer cell line. nih.gov Another study focused on 1H-indazole-3-amine derivatives, with one compound showing a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 of 5.15 µM. nih.gov This compound was also found to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov

These examples highlight the diverse mechanisms through which indazole derivatives can exert their anticancer effects, ranging from epigenetic modulation to the inhibition of key cell signaling pathways. The specific electronic and steric properties conferred by the 3-methoxy and 5-methyl substituents on the indazole ring of the target compound could lead to novel interactions with anticancer targets.

Table 2: In Vitro Anticancer Activity of Representative Indazole Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1H-indazole-3-amine derivative (6o) | K562 | 5.15 |

Antimicrobial and Antifungal Activity Studies

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial and antifungal agents. Heterocyclic compounds, including indazoles, have been explored for their potential in this area. mdpi.com

Studies on 2H-indazole derivatives have shown their potential as dual antimicrobial and anti-inflammatory agents. mdpi.com Certain 2,3-diphenyl-2H-indazole derivatives exhibited in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com Another study on 3-phenyl-1H-indazole derivatives reported their antifungal activity against C. auris biofilms, with MIC values between 0.67 and 1.25 µg/mL for the lead compound. researchgate.net

In terms of antibacterial activity, some 2H-indazole derivatives have shown weak to modest activity against Gram-positive clinical isolates, including strains of Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, with MIC values ranging from 64 to 128 µg/mL. nih.gov These findings suggest that the indazole scaffold can be a starting point for the development of new antimicrobial and antifungal drugs. The specific antimicrobial and antifungal spectrum of this compound derivatives remains to be determined through dedicated screening efforts.

Table 3: Antimicrobial and Antifungal Activity of Selected Indazole Derivatives

| Compound Derivative | Microorganism | MIC (µg/mL) |

|---|---|---|

| 3-phenyl-1H-indazole derivative (PQA-Az-13) | Candida auris | 0.67 - 1.25 |

| 2H-indazole derivative (Compound 5) | S. aureus | 64 - 128 |

| 2H-indazole derivative (Compound 5) | S. epidermidis | 64 - 128 |

Anti-inflammatory Mechanisms

Inflammation is a complex biological response implicated in a wide range of diseases. The indazole nucleus is present in several compounds with known anti-inflammatory properties. researchgate.net Research into the anti-inflammatory mechanisms of indazole derivatives has pointed towards their ability to modulate key inflammatory pathways.

A study investigating the anti-inflammatory activity of indazole and its simple derivatives, such as 5-aminoindazole and 6-nitroindazole, found that these compounds significantly inhibited carrageenan-induced paw edema in rats. nih.gov The study also provided in vitro evidence that these indazole derivatives inhibit cyclooxygenase-2 (COX-2) with IC50 values ranging from 12.32 to 23.42 µM. nih.gov Furthermore, they were shown to inhibit the production of pro-inflammatory cytokines. nih.gov

Another study on a new family of 5-substituted indazole derivatives reported their anti-inflammatory effects in a cellular model. nih.gov Selected compounds were found to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, indicating an anti-inflammatory effect. nih.govresearchgate.net These findings suggest that indazole derivatives can exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of enzymes like COX-2 and the suppression of inflammatory mediators. The anti-inflammatory potential of this compound derivatives is therefore a promising area for future research.

Table 4: COX-2 Inhibitory Activity of Indazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| Indazole | 12.32 - 23.42 |

| 5-Aminoindazole | 12.32 - 23.42 |

Neuroprotective and Neurological Applications (e.g., LRRK2 antagonism, Monoamine Oxidase affinity)

Neurodegenerative diseases such as Parkinson's and Alzheimer's disease represent a significant unmet medical need. The indazole scaffold has emerged as a promising platform for the development of novel neuroprotective and neurologically active agents.

LRRK2 Antagonism: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease, making LRRK2 a key therapeutic target. nih.govacs.org Several series of indazole derivatives have been developed as potent and selective LRRK2 inhibitors. nih.govacs.orgtandfonline.com For example, 1-pyrazolyl-5,6-disubstituted indazole derivatives have been described as LRRK2 inhibitors for the potential treatment of Parkinson's disease. nih.gov A 3-(4-pyrimidinyl) indazole derivative, MLi-2, was identified as a potent, selective, and orally available LRRK2 inhibitor that demonstrated the ability to reduce kinase activity in the brain. researchgate.netacs.org The IC50 of MLi-2 for the G2019S mutant of LRRK2 was found to be 0.76 nM. researchgate.net

Monoamine Oxidase Affinity: Monoamine oxidases (MAOs) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neuropsychiatric and neurodegenerative disorders. researchgate.net A study of C5- and C6-substituted indazole derivatives revealed their potent inhibitory activity against MAO-B. researchgate.net Notably, substitution at the C5 position of the indazole ring led to particularly potent MAO-B inhibition, with IC50 values in the low nanomolar to sub-nanomolar range. researchgate.netnih.gov For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide exhibited an IC50 of 0.386 nM for human MAO-B. nih.gov Given that this compound is a C5-substituted indazole, it is plausible that its derivatives could also exhibit significant MAO-B inhibitory activity.

Additionally, some 5-substituted indazole derivatives have been investigated as multitarget drugs for Alzheimer's disease, showing simultaneous inhibition of cholinesterases and BACE1, along with neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells. nih.govnih.gov

Table 5: Inhibitory Activity of Indazole Derivatives on Neurological Targets

| Compound Derivative | Target | IC50 |

|---|---|---|

| MLi-2 | LRRK2 (G2019S) | 0.76 nM |

| 1-Pyrazolyl-5,6-disubstituted indazole derivative | LRRK2 | < 10 µM |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Human MAO-B | 0.386 nM |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding affinity and mode of a ligand within the active site of a protein.

For 3-methoxy-5-methyl-1H-indazole, molecular docking simulations would be employed to screen its binding potential against various biological targets, such as kinases, which are common targets for indazole-based inhibitors. The process involves preparing the 3D structure of the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field.

The results of such a study would typically be presented in a table detailing the binding affinity (often as a docking score in kcal/mol) and the key interacting amino acid residues. While specific docking studies for this compound are not detailed in publicly available literature, the methodology is widely applied to analogous indazole derivatives to identify potential leads for various diseases. jocpr.comjocpr.com For instance, studies on other substituted indazoles have shown interactions with the active sites of proteins like Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR). jocpr.com A hypothetical docking study for this compound would likely reveal hydrogen bonds involving the indazole nitrogen atoms and hydrophobic interactions from the methyl and methoxy (B1213986) groups.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Target Protein | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

|---|---|---|---|

| Kinase X | Data not available | Data not available | Data not available |

| Kinase Y | Data not available | Data not available | Data not available |

This table is illustrative. Specific data for this compound is not available in the provided search results.

Quantitative Structure–Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

A QSAR study involving this compound would require a dataset of structurally similar indazole derivatives with experimentally determined biological activities against a specific target. Various molecular descriptors (e.g., physicochemical, electronic, and topological) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with activity.

Studies on 5-substituted-1H-indazole derivatives have been conducted to develop 2D and 3D-QSAR models for inhibiting targets like Glycogen synthase kinase-3 beta (GSK-3β). researchgate.net These models have identified that descriptors related to electrostatic potential and hydrophobicity are important for the biological activity of the compounds. researchgate.net For this compound, its contribution to a QSAR model would depend on how its specific substituents (3-methoxy and 5-methyl) influence the key descriptors that govern activity.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide insights into the stability of a ligand-protein complex, revealing how the ligand and protein adapt to each other and the dynamics of their interactions.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Key Outputs

| Parameter | Value/Description |

|---|---|

| Simulation Time | Data not available (typically 50-200 ns) |

| Force Field | Data not available (e.g., OPLS, CHARMM) |

| Average RMSD (Protein) | Data not available |

| Average RMSD (Ligand) | Data not available |

| Key Stable Interactions | Data not available |

This table is illustrative. Specific MD simulation data for this compound is not available in the provided search results.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are used in virtual screening to search large compound databases for new molecules that are likely to be active against a target of interest.

A pharmacophore model could be developed based on the structure of this compound or a set of active indazole analogs. The model would typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings arranged in a specific 3D geometry. This model can then be used as a query to filter large chemical libraries, identifying novel compounds that possess the desired features and are thus potential binders to the target. Studies on other heterocyclic compounds have successfully used this approach to identify novel inhibitors for various targets. ugm.ac.id

Quantum Chemical Calculations (e.g., GIAO for NMR, Stability Predictions)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict the electronic structure and properties of molecules with high accuracy. These calculations can provide information on molecular geometry, vibrational frequencies (IR spectra), and electronic properties like HOMO-LUMO energy gaps, which relate to molecular reactivity and stability. superfri.org

Table 3: Illustrative Data from Quantum Chemical Calculations

| Property | Calculated Value |

|---|---|

| Optimized Ground State Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

| Dipole Moment | Data not available |

| Calculated ¹H NMR Shifts (GIAO) | Data not available |

| Calculated ¹³C NMR Shifts (GIAO) | Data not available |

This table is illustrative. Specific quantum calculation data for this compound is not available in the provided search results.

In Silico ADMET Prediction and Optimization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in early-stage drug discovery to filter out compounds that are likely to fail later due to poor ADMET profiles. researchgate.net

Various online servers and software packages can predict the ADMET properties of this compound based on its structure. alliedacademies.org These predictions include parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.com While specific predicted values for this compound are not published, the general methodology allows for rapid assessment of its drug-likeness. nih.gov

Table 4: Illustrative In Silico ADMET Prediction for this compound

| ADMET Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption (HIA) | Data not available |

| Blood-Brain Barrier (BBB) Penetration | Data not available |

| Caco-2 Permeability | Data not available |

| CYP450 2D6 Inhibition | Data not available |

| AMES Mutagenicity | Data not available |

| hERG Inhibition | Data not available |

This table is illustrative. Specific ADMET prediction data for this compound is not available in the provided search results.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the atomic connectivity and chemical environment within a molecule. For 3-methoxy-5-methyl-1H-indazole, ¹H, ¹³C, and advanced nitrogen NMR techniques collectively provide a complete picture of its structure.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methyl protons, the methoxy (B1213986) protons, and the N-H proton of the indazole ring.

The aromatic region would likely display signals for the protons at the C4, C6, and C7 positions. The proton at C4 would appear as a singlet or a narrowly split doublet. The protons at C6 and C7 would likely appear as doublets due to coupling with each other. The methyl group at the C5 position introduces a singlet in the aliphatic region, typically around 2.4 ppm. The methoxy group at C3 would also produce a sharp singlet, generally found further downfield than the C-methyl group, around 3.9-4.1 ppm. The N-H proton signal is typically broad and its chemical shift is highly dependent on the solvent and concentration, but for indazoles, it is often observed in the 10-13 ppm range.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| NH | 10.0 - 13.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| H4 | ~7.4 | Singlet / Doublet (d) | Expected to be a singlet or a doublet with a small coupling constant. |

| H6 | ~7.0 | Doublet (d) | Coupled with H7. |

| H7 | ~7.3 | Doublet (d) | Coupled with H6. |

| 5-CH₃ | ~2.4 | Singlet (s) | Typical range for an aryl methyl group. |

| 3-OCH₃ | ~4.0 | Singlet (s) | Typical range for an aryl methoxy group. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the eight carbon atoms of the substituted indazole core and the one carbon of the methoxy group. The chemical shifts are influenced by the electronic effects of the substituents and the heteroatoms.

The carbon atom C3, attached to the electronegative oxygen and nitrogen atoms, would appear significantly downfield. The quaternary carbons, C3a, C5, C7a, would also be identifiable. The carbons of the benzene ring (C4, C6, C7) would resonate in the typical aromatic region (110-140 ppm). The methyl carbon and the methoxy carbon will appear in the upfield region of the spectrum. Data from related structures like 3-ethoxy-5-methyl-1-tosyl-1H-indazole can provide reference points for these assignments amazonaws.com.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~160 |

| C3a | ~122 |

| C4 | ~120 |

| C5 | ~132 |

| C6 | ~125 |

| C7 | ~110 |

| C7a | ~141 |

| 5-CH₃ | ~21 |

| 3-OCH₃ | ~55 |

Indazoles can exist in two tautomeric forms, 1H-indazole and 2H-indazole. The position of the proton on the nitrogen atoms significantly affects the electronic structure and properties of the molecule. While ¹H and ¹³C NMR can provide clues, ¹⁵N NMR spectroscopy is a more direct and powerful technique for identifying the predominant tautomer in solution and the solid state researchgate.netjmchemsci.com.

The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment. In the 1H-tautomer, N1 is a pyrrole-type nitrogen, while N2 is a pyridine-type nitrogen. In the 2H-tautomer, this is reversed. This difference leads to distinct ¹⁵N chemical shifts for N1 and N2 in each tautomer nih.gov. For N-unsubstituted indazoles, the 1H-tautomer is generally more stable jmchemsci.com. By comparing the experimental ¹⁵N NMR chemical shifts with those of model compounds (N-methylated derivatives) or with theoretical calculations, the tautomeric equilibrium can be quantified nih.govbohrium.comnih.gov. Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to indirectly observe the nitrogen chemical shifts through their coupling to protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.

A broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings typically result in a series of sharp bands in the 1500-1620 cm⁻¹ region. A strong absorption band characteristic of the C-O stretching of the aryl methoxy group is expected around 1250 cm⁻¹ mdpi.comresearchgate.net.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=C / C=N stretch | 1500 - 1620 | Medium to Strong |

| C-O stretch (aryl ether) | 1200 - 1275 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₉H₁₀N₂O), the calculated molecular weight is approximately 162.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 162. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 147, or the loss of a formyl radical (•CHO) to give a fragment at m/z 133. Cleavage of the methyl group at the C5 position would result in a fragment at m/z 147. Further fragmentation of the indazole ring system can also occur, providing additional structural information researchgate.net. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles within the molecule nih.govmdpi.com.

The crystal structure would confirm the planar nature of the indazole ring system and provide the exact positions of the methoxy and methyl substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, including intermolecular interactions such as hydrogen bonding involving the N-H group and π-π stacking between the aromatic rings nih.govdergipark.org.tr. Such information is crucial for understanding the solid-state properties of the material. The analysis of crystal structures of similar indazole derivatives shows that the indazole core is nearly planar nih.govmdpi.com.

Determination of Bond Lengths, Angles, and Dihedral Angles

The precise measurement of bond lengths, bond angles, and dihedral angles is essential for defining the three-dimensional structure of a molecule. This information is typically obtained through single-crystal X-ray diffraction analysis. However, no crystallographic data for this compound could be located.

For related indazole compounds, X-ray diffraction studies reveal typical bond lengths and angles consistent with the fused bicyclic aromatic system. For instance, in a structurally related compound, N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the indazole ring system is nearly planar. It is expected that this compound would exhibit a similarly planar indazole core.

A comprehensive analysis would require the synthesis and crystallographic analysis of a single crystal of this compound. The resulting data would be presented in a table detailing the specific bond lengths (in Ångströms, Å) and angles (in degrees, °) between the constituent atoms, as well as the dihedral angles that describe the conformation of the molecule.

Table 1: Hypothetical Bond Lengths, Angles, and Dihedral Angles for this compound (Data Not Available)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C3-O | Data not available |

| O-CH3 | Data not available |

| C5-C(methyl) | Data not available |

| N1-N2 | Data not available |

| **Bond Angles (°) ** | |

| N1-N2-C3 | Data not available |

| C4-C5-C6 | Data not available |

| **Dihedral Angles (°) ** | |

| C4-C5-C(methyl)-H | Data not available |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Intermolecular interactions are crucial in determining the packing of molecules in the solid state and influence physical properties such as melting point and solubility. These interactions in indazole derivatives often include hydrogen bonding and π-stacking.

Given the structure of this compound, which contains a hydrogen bond donor (the N-H group of the indazole ring) and several potential hydrogen bond acceptors (the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the methoxy group), it is highly probable that hydrogen bonding plays a significant role in its crystal structure. In many reported crystal structures of N-H containing indazoles, molecules form dimers or chains through N-H···N or N-H···O hydrogen bonds.

Furthermore, the aromatic nature of the indazole ring system suggests the likelihood of π-stacking interactions between adjacent molecules, where the planar rings arrange themselves in a parallel or offset fashion.

A definitive analysis of these interactions, including their specific geometries (distances and angles), would necessitate crystallographic data for this compound, which is currently unavailable.

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for assessing the purity of chemical compounds. A validated HPLC method would allow for the separation of this compound from any impurities, starting materials, or byproducts from its synthesis.

The development of an HPLC method for this compound would involve the selection of an appropriate stationary phase (e.g., a C18 column), a mobile phase (a mixture of solvents such as acetonitrile (B52724) and water with a possible modifier like formic acid or trifluoroacetic acid), and a detector (typically a UV detector set to a wavelength where the compound has strong absorbance).

While there are numerous reports on HPLC methods for various indazole derivatives, a specific, validated method for this compound has not been found in the provided search results. A typical purity analysis would report the retention time of the main peak corresponding to the compound and the percentage purity calculated from the relative peak areas.

Table 2: Hypothetical HPLC Purity Assessment Data for this compound (Data Not Available)

| Parameter | Value |

|---|---|

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection Wavelength | Data not available |

| Retention Time | Data not available |

| Purity (%) | Data not available |

Future Directions and Research Opportunities

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The inherent biological activity of the indazole nucleus can be significantly modulated and enhanced through targeted chemical modifications. For 3-methoxy-5-methyl-1H-indazole, future research should focus on systematic derivatization to build a diverse chemical library for biological screening. Key strategies include:

N1-Alkylation and Arylation: The N1 position of the indazole ring is a common site for modification. Introducing a variety of alkyl, aryl, and heterocyclic groups at this position can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.

Modification of Existing Substituents: The 3-methoxy and 5-methyl groups are not merely passive substituents. The methoxy (B1213986) group, for instance, can be demethylated to a hydroxyl group, providing a new point for derivatization or for forming crucial hydrogen bonds with biological targets. The methyl group could be functionalized to introduce halogens, hydroxyls, or carboxylic acid moieties.

Introduction of New Functional Groups: The benzene (B151609) portion of the indazole ring offers several positions for the introduction of new functional groups through electrophilic substitution or more advanced cross-coupling reactions. Adding groups like nitro, amino, or sulfonyl moieties could lead to compounds with novel biological activities. For example, the synthesis of novel 3-aminoindazole derivatives has been shown to be a promising starting point for identifying potent enzyme inhibitors. nih.gov

Development of this compound Analogues for Specific Therapeutic Targets

Indazole derivatives are known to inhibit a wide range of therapeutic targets, particularly protein kinases, which are crucial in cancer and inflammatory diseases. Future efforts should be directed at designing analogues of this compound that are highly selective for specific targets.

Initial targets for investigation could include:

Kinase Inhibitors: Many successful kinase inhibitors feature the indazole scaffold. nih.gov Analogues of this compound could be designed and synthesized to target kinases implicated in various cancers, such as Mitogen-Activated Protein Kinase 1 (MAPK1), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK). nih.govmdpi.com

Anti-inflammatory Agents: The anti-inflammatory potential of indazoles is well-documented. Novel derivatives could be evaluated for their ability to inhibit key inflammatory mediators.

Antimicrobial Agents: Given the urgent need for new antimicrobial drugs, screening a library of this compound derivatives against a panel of pathogenic bacteria and fungi could uncover leads for new anti-infective agents.

| Indazole Analogue | Therapeutic Target | Potential Therapeutic Area |

|---|---|---|

| Niraparib | PARP Inhibitor | Oncology |

| Pazopanib | Tyrosine Kinase Inhibitor | Oncology |

| Entrectinib | Anaplastic Lymphoma Kinase (ALK) | Oncology |

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives | ERK Inhibitors | Oncology |

Advancements in Green and Sustainable Synthetic Routes

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. Future research should focus on developing environmentally benign and efficient methods for the synthesis of this compound and its derivatives. Promising areas of investigation include:

One-Pot Syntheses: Designing multi-step reactions that occur in a single reaction vessel can significantly reduce waste and improve efficiency.

Use of Reusable Catalysts: Exploring the use of solid-supported catalysts or metal-organic frameworks (MOFs) could facilitate easier product purification and catalyst recycling. rsc.org

Solvent-Free or Aqueous Conditions: Minimizing the use of hazardous organic solvents by conducting reactions under solvent-free conditions or in water is a key goal of green chemistry. rsc.org

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability.

Integration of Advanced Computational Methods for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling a more rational and efficient design process. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.gov For this compound, these methods can be applied to:

Molecular Docking: Predict the binding modes and affinities of this compound derivatives to the active sites of various protein targets. This can help prioritize which compounds to synthesize and test. emanresearch.orgpatsnap.com

Virtual Screening: Computationally screen large libraries of virtual compounds based on the this compound scaffold against known protein structures to identify potential hits. openmedicinalchemistryjournal.comnih.govpatsnap.com

De Novo Design: Use computational algorithms to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific target. openmedicinalchemistryjournal.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): Develop mathematical models that correlate the chemical structure of this compound analogues with their biological activity, providing insights for designing more potent compounds. nih.gov

| Computational Method | Application in Drug Design |

|---|---|

| Molecular Modeling | Represents and simulates the structures and behaviors of molecules. patsnap.com |

| Virtual Screening | Evaluates large libraries of compounds to identify potential drug candidates. patsnap.com |

| QSAR Modeling | Correlates chemical structure with biological activity. |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. patsnap.com |

| Homology Modeling | Predicts a protein's structure based on homologous proteins. patsnap.com |

Investigation of Underexplored Biological Activities and Mechanisms

While the anticancer and anti-inflammatory activities of indazoles are well-established, the full spectrum of biological activities for this compound is likely much broader. A systematic investigation into less explored therapeutic areas could yield novel applications. This could involve:

High-Throughput Screening: Testing a library of this compound derivatives against a wide array of biological assays to identify unexpected activities.

Phenotypic Screening: Evaluating the effects of these compounds on cell models of various diseases to uncover novel therapeutic effects without a preconceived target.

Mechanism of Action Studies: For any new activities discovered, detailed studies would be required to elucidate the underlying molecular mechanisms, potentially revealing novel drug targets and pathways.

The natural product Nigellicine, isolated from the plant Nigella sativa, possesses an indazole core and has been traditionally used to treat various infections, suggesting that antimicrobial activities are a promising, yet underexplored, avenue for synthetic indazole derivatives. jmchemsci.com

Q & A

Q. What are the standard synthetic routes for 3-methoxy-5-methyl-1H-indazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation, hydrazine-mediated cyclization, or palladium-catalyzed cross-coupling. Key variables include solvent choice (e.g., DMF for cyclization), temperature control, and catalysts (e.g., Raney nickel for nitro-group reduction). Reaction progress should be monitored via TLC, and purity confirmed by melting point analysis and elemental composition matching .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

Purity is assessed using:

- Melting point analysis (compare to literature values).

- Spectroscopic techniques : IR (functional group verification), H/C NMR (substituent positioning), and HRMS (molecular formula confirmation).

- Elemental analysis (C, H, N content within ±0.3% of theoretical values) .

Q. What safety precautions are critical when handling this compound?

Use PPE (gloves, lab coat, goggles), avoid skin contact, and work in a fume hood. Waste must be segregated and disposed via certified hazardous waste services. Hydrazine derivatives require special handling due to toxicity .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data be resolved during structural characterization?

- For NMR ambiguities , employ 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals and assign proton-carbon correlations.

- For crystallographic discrepancies , use SHELX-based refinement (e.g., SHELXL) to validate bond lengths/angles against databases like the Cambridge Structural Database. Outliers may indicate disorder or solvent effects .

Q. What computational methods are recommended to model the electronic properties of this compound?

Hybrid density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) provides accurate thermochemical data (e.g., HOMO-LUMO gaps, dipole moments). Basis sets like 6-311++G(d,p) are suitable for geometry optimization. For correlation energy, Colle-Salvetti-type functionals improve accuracy for π-conjugated systems .

Q. How can researchers design enzyme interaction studies for this compound?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target enzymes (e.g., monoamine oxidases). Validate with MD simulations.

- In vitro assays : Measure IC values via fluorometric or spectrophotometric assays (e.g., horseradish peroxidase-coupled reactions). Control for nonspecific binding using mutant enzymes .

Q. What strategies mitigate low yields in the final cyclization step of synthesis?

- Optimize solvent polarity (e.g., switch from DMF to DMA for better solubility).

- Introduce microwave-assisted synthesis to reduce reaction time.

- Use scavengers (e.g., molecular sieves) to remove byproducts like water .

Q. How should researchers address inconsistencies in biological activity data across studies?

- Verify compound stability (e.g., HPLC purity post-assay).

- Standardize assay conditions (pH, temperature, cell line/passage number).

- Perform batch-to-batch reproducibility tests and include positive controls (e.g., known enzyme inhibitors) .

Methodological Challenges and Solutions

Q. What advanced techniques confirm substituent effects on bioactivity?

- Synthesize analogs with modified substituents (e.g., replace methoxy with ethoxy).

- Compare IC values and docking scores to correlate structural features with activity.

- Use QSAR models to predict bioactivity based on electronic (Hammett constants) or steric parameters .

Q. How can hazardous reagents (e.g., hydrazine) be avoided in synthesis?

Substitute hydrazine with safer alternatives like tert-butyl carbazate for cyclization. Alternatively, employ transition-metal-catalyzed routes (e.g., CuI-mediated Ullmann coupling) to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.